molecular formula C18H26O3S B15164334 10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol CAS No. 184763-00-6

10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol

Cat. No.: B15164334
CAS No.: 184763-00-6
M. Wt: 322.5 g/mol
InChI Key: ROLUSSHOGVADRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol is an organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring. The compound’s structure includes a deca-4,8-dien-1-ol backbone with benzenesulfonyl and dimethyl substituents. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol typically involves multi-step organic reactions. One common method includes the sulfonylation of a suitable precursor with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Another approach involves the use of benzenesulfonyl azides, which can react with proline derivatives to form the desired sulfonyl compound . This method often requires a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrase IX by binding to the active site and blocking the enzyme’s catalytic activity . This inhibition can disrupt cellular processes in cancer cells, leading to reduced proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonyl compound with similar reactivity but lacking the deca-4,8-dien-1-ol backbone.

    Sulfonamides: Compounds with a sulfonyl group attached to an amine, widely used as antibiotics.

    Sulfonyl chlorides: Reactive intermediates used in the synthesis of various sulfonyl derivatives.

Uniqueness

10-(Benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol is unique due to its specific structure, which combines a sulfonyl group with a deca-4,8-dien-1-ol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

184763-00-6

Molecular Formula

C18H26O3S

Molecular Weight

322.5 g/mol

IUPAC Name

10-(benzenesulfonyl)-4,8-dimethyldeca-4,8-dien-1-ol

InChI

InChI=1S/C18H26O3S/c1-16(10-7-14-19)8-6-9-17(2)13-15-22(20,21)18-11-4-3-5-12-18/h3-5,8,11-13,19H,6-7,9-10,14-15H2,1-2H3

InChI Key

ROLUSSHOGVADRE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCS(=O)(=O)C1=CC=CC=C1)C)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.